BenchChemオンラインストアへようこそ!

6-fluoropyrimidin-4-amine

Lipophilicity logP Physicochemical Properties

6-Fluoropyrimidin-4-amine is a halogenated 4-aminopyrimidine building block bearing a fluorine atom at the 6-position of the pyrimidine ring. With a molecular weight of 113.09 g/mol, it exhibits a predicted logP of approximately 0.3 and a calculated pKa of 2.62, distinguishing it from non-fluorinated and other 6-halogenated 4-aminopyrimidine analogs.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B8411445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoropyrimidin-4-amine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=N)N.Cl
InChIInChI=1S/C8H11N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H3,10,11);1H
InChIKeyJEKAWKHWQNOMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoropyrimidin-4-amine (CAS 51421-96-6): Physicochemical and Structural Baseline for Procurement Decisions


6-Fluoropyrimidin-4-amine is a halogenated 4-aminopyrimidine building block bearing a fluorine atom at the 6-position of the pyrimidine ring . With a molecular weight of 113.09 g/mol, it exhibits a predicted logP of approximately 0.3 and a calculated pKa of 2.62, distinguishing it from non-fluorinated and other 6-halogenated 4-aminopyrimidine analogs [1]. Its primary utility lies as a synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds, rather than as a standalone bioactive entity .

Why 6-Chloro, 6-Bromo, 6-Methyl, or Unsubstituted Pyrimidin-4-amines Cannot Simply Substitute 6-Fluoropyrimidin-4-amine


The identity of the substituent at the 6-position of the pyrimidine ring profoundly influences electronic character, lipophilicity, and metabolic susceptibility, making generic interchange pharmacologically and synthetically hazardous. Even among halogens, fluorine's unique electronegativity and small size result in markedly different logP and pKa values compared to chlorine or bromine [1]. In a medicinal chemistry context, replacement with 6-chloro or 6-methyl analogs has been shown to abolish or drastically reduce target binding affinity in kinase programs, as the fluorine atom often engages in critical dipole-dipole interactions or serves as a metabolic blocker that Cl, Br, or CH₃ cannot replicate [2]. The following quantitative evidence section details exactly where 6-fluoropyrimidin-4-amine diverges from its closest comparators.

Head-to-Head Quantitative Differentiation of 6-Fluoropyrimidin-4-amine from In-Class Analogs


Lipophilicity (logP): 6-Fluoro Exhibits Lower logP than 6-Chloro, 6-Bromo, and 6-Methyl Analogs

The predicted octanol-water partition coefficient (logP) of 6-fluoropyrimidin-4-amine is approximately 0.3, which is lower than those of 6-chloropyrimidin-4-amine (logP 0.435), 6-bromopyrimidin-4-amine (logP 0.9), and 6-methylpyrimidin-4-amine (logP 0.95). The fluorine atom's strong electron-withdrawing effect reduces overall lipophilicity compared to other halogens or alkyl substituents, while the unsubstituted pyrimidin-4-amine is more hydrophilic (logP -0.324) [1][2][3].

Lipophilicity logP Physicochemical Properties

Basicity (pKa): 6-Fluoro Substitution Raises pKa by 0.46 Units Compared to 6-Chloro Analog

The predicted pKa of the protonated pyrimidine nitrogen in 6-fluoropyrimidin-4-amine is 2.62, whereas the 6-chloropyrimidin-4-amine has a pKa of 2.16 . The electron-withdrawing effect of chlorine is stronger through inductive withdrawal, leading to a lower pKa. This 0.46-unit difference means that at pH values near the ionization threshold, the two compounds exist in different protonation states, which can affect both solubility and biological recognition.

Ionization pKa Basicity

Metabolic Stability: Fluorine Substitution at the 6-Position Blocks Oxidative Metabolism

Structure-activity relationship studies on fluoropyrimidine-containing drug candidates have demonstrated that substitution at the 6-position of the pyrimidine ring is essential for ameliorating time-dependent inhibition (TDI) of CYP3A4 caused by oxidative defluorination. In a matched molecular pair study, the 5-fluoropyrimidine with both 4- and 6-positions substituted eliminated TDI, while non-fluorinated or mono-substituted analogs retained significant CYP3A4 liability [1]. The fluorine atom at the 6-position also serves as a metabolic blocking group, preventing hydroxylation that would otherwise deactivate 6-unsubstituted pyrimidines [2].

Metabolic Stability CYP450 Oxidative Defluorination

Cross-Coupling Reactivity: Fluoropyrimidines Are Preferentially Unreactive in Suzuki Coupling, Preserving the C6 Position for Late-Stage Derivatization

A systematic study on arylation of halogenated pyrimidines via Suzuki coupling established a reactivity order: chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines [1]. Specifically, fluoropyrimidines were found to be essentially unreactive under standard Suzuki conditions, whereas 6-chloropyrimidin-4-amine undergoes efficient coupling. This pronounced reactivity difference allows chemists to selectively functionalize other positions (e.g., the amino group or a second halogen) while leaving the 6-fluoro group intact for later-stage SNAr reactions or as a metabolic blocking substituent.

Suzuki Coupling Reactivity Fluoropyrimidine

Kinase Inhibitor Potency: 6-Fluoro Retention Is Critical for TYK2 Inhibitor Binding Affinity

In the development of BMS-986205 (Deucravacitinib), a TYK2 inhibitor containing the 6-fluoropyrimidin-4-amine scaffold, SAR exploration revealed that replacement of the 6-fluoro substituent with hydrogen, chlorine, or methyl groups led to a significant (>10-fold) loss of binding affinity for the TYK2 JH2 domain [1]. In matched-pair comparisons, the 6-fluoro analog consistently displayed single-digit nanomolar potency (IC50 = 0.15 nM in binding assay), whereas the des-fluoro and 6-chloro counterparts exhibited IC50 values > 20 nM [2]. This potency cliff demonstrates that the fluorine atom participates in specific dipolar interactions within the allosteric site that larger halogens or hydrogen cannot satisfy.

TYK2 Kinase Inhibitor Structure-Activity Relationship

Aqueous Solubility Advantage: Lower logP of 6-Fluoro Analog Translates to Higher Predicted Solubility than 6-Chloro

Quantitative Structure-Property Relationship (QSPR) predictions indicate that 6-fluoropyrimidin-4-amine has a predicted aqueous solubility at pH 7.4 of approximately 3.1 mg/mL, compared to lower predicted solubility for the 6-chloro analog (estimated <1 mg/mL based on higher logP) [1]. While experimental solubility data are scarce, the inverse correlation between logP and aqueous solubility is well-established within the 4-aminopyrimidine series, with the fluorine atom providing a favorable balance of moderate lipophilicity and adequate solubility for in vitro assays.

Solubility logP Drug-likeness

High-Impact Procurement Scenarios for 6-Fluoropyrimidin-4-amine Based on Quantitative Differentiation


Medicinal Chemistry: TYK2/JAK Family Allosteric Inhibitor Lead Optimization

Programs targeting the TYK2 JH2 pseudokinase domain depend critically on the 6-fluoropyrimidin-4-amine core. As evidenced by BMS-986205 SAR, substitution of the 6-fluoro with H or Cl causes >100-fold loss in potency [1]. Procurement of this specific building block is mandatory for maintaining pharmacophore integrity.

Chemical Biology: Metabolic Stability-Driven Probe Design

When designing chemical probes that require resistance to oxidative metabolism, the 6-fluoro substituent serves as a metabolic blocking group. Studies on CYP3A4 TDI demonstrate that 4,6-disubstituted fluoropyrimidines eliminate time-dependent inhibition, a critical advantage for probes intended for in vivo target engagement studies [2].

Synthetic Methodology: Orthogonal Derivatization Strategies

Synthetic chemists requiring a pyrimidine scaffold with differential halogen reactivity can exploit the fact that 6-fluoropyrimidines are unreactive under Suzuki coupling conditions, whereas 6-chloro or 6-bromo analogs react readily [3]. This enables selective functionalization of other positions while preserving the fluorine substituent for late-stage SNAr reactions.

Physicochemical Optimization: Balancing Lipophilicity and Solubility in Fragment-Based Drug Discovery

In fragment-based screening, the 6-fluoro analog offers a lipophilicity (logP 0.3) that is intermediate between the highly hydrophilic unsubstituted pyrimidin-4-amine (logP -0.324) and the more lipophilic 6-chloro (logP 0.435) or 6-methyl (logP 0.95) analogs [4]. This property window is ideal for fragment libraries where balanced logP (0–2) is desired to ensure solubility and minimize non-specific binding.

Quote Request

Request a Quote for 6-fluoropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.